

Spectral Properties of Br-Mmc: A Technical Guide

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Compound of Interest

Compound Name: *Br-Mmc*

Cat. No.: *B043491*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "**Br-Mmc**" is subject to ambiguity in scientific literature, potentially referring to two distinct chemical entities: 4-Bromomethcathinone (4-BMC), a synthetic cathinone, or 4-Bromomethyl-7-methoxycoumarin, a fluorescent labeling agent. This guide provides a comprehensive overview of the spectral properties of both compounds, addressing the distinct applications and analytical methodologies relevant to each.

Section 1: 4-Bromomethcathinone (4-BMC)

4-Bromomethcathinone (also known as brephedrone) is a synthetic cathinone and psychoactive substance.^{[1][2]} Its structural elucidation and identification in forensic and research settings rely heavily on a combination of spectrometric techniques.

Chemical and Physical Data

Property	Value	Source
IUPAC Name	1-(4-bromophenyl)-2-(methylamino)propan-1-one	[1][2]
Synonyms	4-bromo-N-methylcathinone, 4-BMC, brephedrone	[1][2]
CAS Number	486459-03-4 (base); 135333-27-6 (HCl salt)	[1]
Molecular Formula	C ₁₀ H ₁₂ BrNO	[3][4]
Molecular Weight	242.12 g/mol (base); 278.57 g/mol (HCl salt)	[1][3]
Appearance	White powder (HCl salt)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of 4-BMC.

¹H NMR Data (400 MHz, D₂O)

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic-H	7.80-7.90	m	-
CH	5.05-5.10	q	7.5
N-CH ₃	2.81-2.83	s	-
CH ₃ (next to CH)	1.4-1.5	d	-

Note: Some sources report slightly different chemical shifts, which can be attributed to variations in solvent and reference standards.[3][5]

¹³C NMR Data

Carbon Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	~195
Brominated Aromatic Carbons	120-135
Aliphatic Carbons	20-60

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of 4-BMC in seized materials and biological samples.

Key GC-MS Parameters

Parameter	Value
Column	DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier Gas	Helium at 1 mL/min
Injector Temperature	280°C
MSD Transfer Line Temperature	280°C
MS Source Temperature	230°C
MS Quadrupole Temperature	150°C
Mass Scan Range	30-550 amu
Retention Time	~7.584 min

Note: The oven temperature program involves an initial hold at 100°C, followed by a ramp to 300°C.^[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the 4-BMC molecule.

Key IR Absorptions (ATR-FTIR)

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amine salt)	~2700–2900
C=O Stretch (conjugated ketone)	~1710
C-Br Vibration	~600

Experimental Protocols

For ¹H NMR analysis, the analyte is typically diluted to approximately 25 mg/mL in Deuterium Oxide (D₂O).[1][5] Tetramethylsilane (TMS) or a suitable internal standard like TSP is added for referencing (0 ppm).[5]

The analyte is diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform and methanol.[1]

For the analysis of the free base, the HCl salt is dissolved in water, and a 30% NaOH solution is added to precipitate the free base. The precipitate is then extracted with dichloromethane. The solvent is evaporated to create a film on the diamond window for Attenuated Total Reflectance (ATR) analysis.[4]

Metabolism and Signaling Pathways

4-Bromomethcathinone acts as a serotonin-norepinephrine-dopamine releasing agent and, to a lesser extent, a reuptake inhibitor.[5] Human metabolism of 4-BMC involves reactions such as ketoreduction and N-demethylation.[6][7]

Caption: Major metabolic pathways of 4-Bromomethcathinone (4-BMC).

Section 2: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

4-Bromomethyl-7-methoxycoumarin is a widely used fluorescent labeling agent, particularly for the derivatization of carboxylic acids to enable their detection in techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

Spectral Properties

The primary spectral property of interest for this compound is its fluorescence.

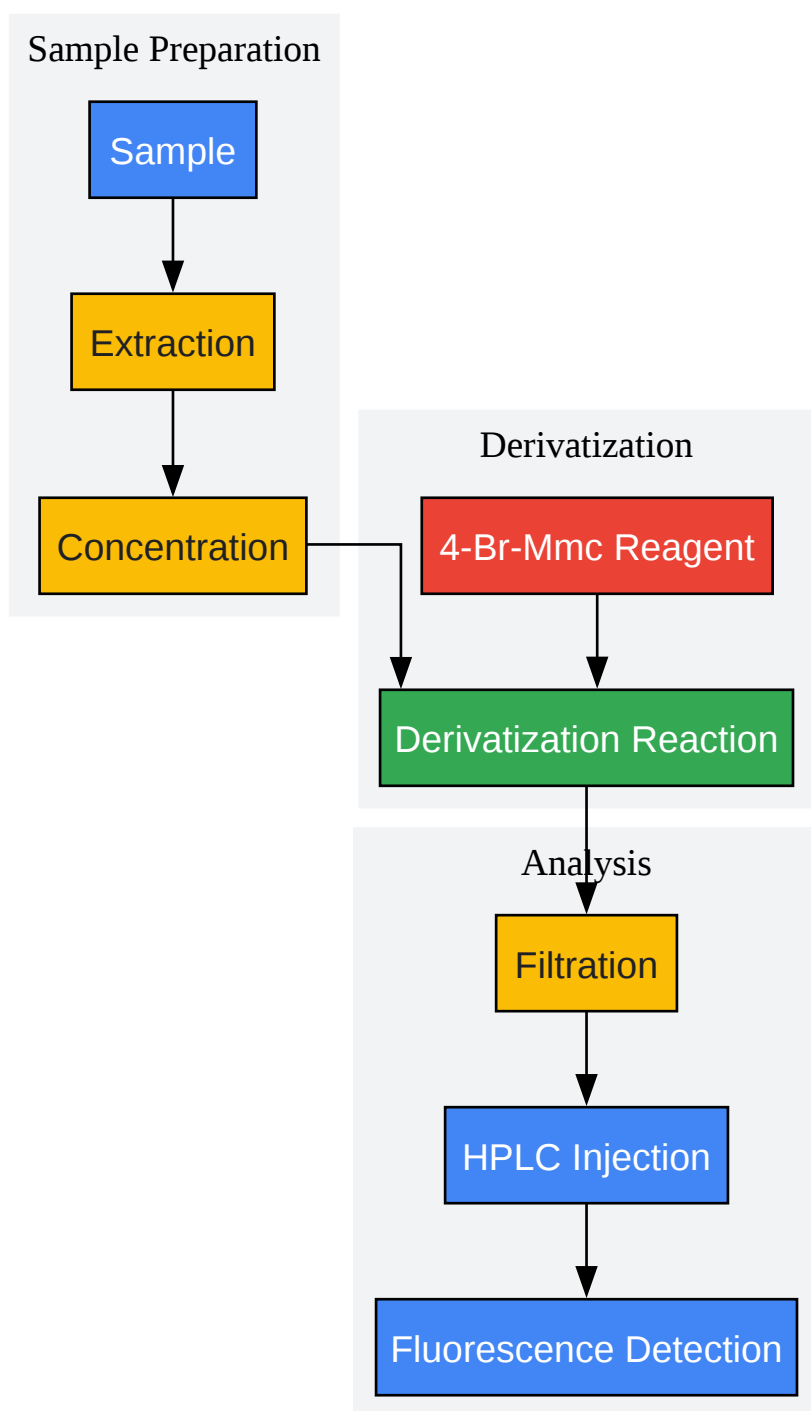
Fluorescence Data

Parameter	Value
Excitation Wavelength (λ_{ex})	~360 nm
Emission Wavelength (λ_{em})	~410 nm

Note: These values are for the derivatized product and can vary depending on the solvent and the conjugated molecule.[\[9\]](#)

Experimental Protocols

A common protocol involves dissolving the carboxylic acid-containing sample and derivatizing it with 4-Bromomethyl-7-methoxycoumarin.[\[9\]](#) The reaction is often facilitated by a crown ether catalyst. The resulting fluorescent derivative can then be analyzed by HPLC with a fluorescence detector.

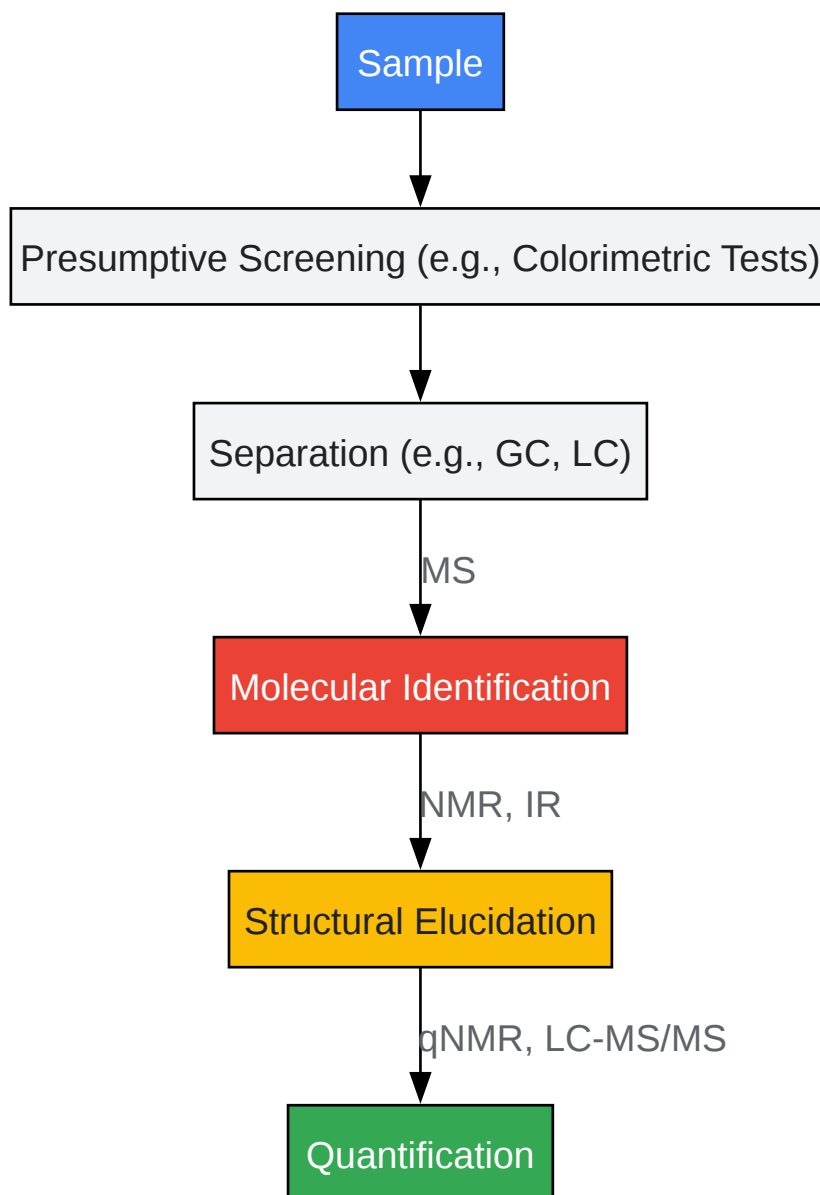


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Caption: General workflow for fluorescent labeling with 4-**Br-Mmc**.

Logical Relationship of Spectral Analysis

The identification and characterization of chemical compounds like **Br-Mmc** (in either form) follow a logical progression of analytical techniques.



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Caption: Logical workflow for the spectral analysis of a novel compound.

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